HO-Peg6-CH2cooh

PROTAC Ternary Complex Linker Optimization

As the gold-standard PEG6 linker for PROTACs, HO-PEG6-CH2COOH delivers the precise conformational tuning required for stable ternary complex formation. Its monodisperse six-unit chain balances flexibility and reach, avoiding the steric constraints of PEG4 or entropic penalty of PEG8. This heterobifunctional building block enables sequential conjugation and cleavable linker engineering. High purity (≥95%) ensures reproducible SAR and analytical calibration. Choose the validated linker for reliable PROTAC optimization—generic alternatives risk failure.

Molecular Formula C14H28O9
Molecular Weight 340.37 g/mol
CAS No. 120394-66-3
Cat. No. B3090002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg6-CH2cooh
CAS120394-66-3
Molecular FormulaC14H28O9
Molecular Weight340.37 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCC(=O)O)O
InChIInChI=1S/C14H28O9/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h15H,1-13H2,(H,16,17)
InChIKeyXGJUAKUBPXPAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-PEG6-CH2COOH (CAS 120394-66-3): A Standard Heterobifunctional PEG Linker for Targeted Protein Degradation (PROTAC) Applications


HO-PEG6-CH2COOH (CAS 120394-66-3), a monodisperse polyethylene glycol (PEG) derivative with a molecular weight of 340.37 g/mol, is a heterobifunctional linker containing a terminal hydroxyl group and a carboxylic acid . This compound serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where its precise PEG6 length (six ethylene glycol units) is empirically established as a 'gold standard' for balancing solubility, conformational flexibility, and the spatial reach required for effective ternary complex formation [1]. Its high purity (typically ≥95%) and well-defined structure make it an essential procurement item for reproducible chemical biology research .

Why Unspecified PEG Linkers Cannot Substitute for HO-PEG6-CH2COOH in Critical Applications


Generic substitution of PEG linkers in bioconjugation is a significant scientific and procurement risk. The number of ethylene glycol units (n=6 in this case) is not an arbitrary variable; it is a precise conformational tuner that directly dictates the linker's end-to-end distance, conformational entropy, and the ability of a PROTAC to form a stable ternary complex [1]. Substituting HO-PEG6-CH2COOH with a shorter PEG4 linker can impose a rigid, sterically constrained geometry unsuitable for many target/ligase pairs, while a longer PEG8 linker can introduce excessive flexibility, increasing entropic penalty and potentially reducing effective concentration [1]. Furthermore, critical differences in chemical stability exist: the free acid form of hydroxyl-PEG-acid linkers can be prone to intramolecular esterification, a liability that necessitates proper storage and handling—a detail often overlooked with generic, poorly characterized alternatives .

Quantitative Differentiation Guide: HO-PEG6-CH2COOH vs. Closest Analogs for Scientific Procurement


Conformational Optimization: PEG6 vs. PEG4 and PEG8 in Ternary Complex Stabilization

The length of the PEG linker is a primary determinant of PROTAC efficacy. HO-PEG6-CH2COOH provides a specific spatial reach and flexibility profile that differs significantly from shorter (PEG4) and longer (PEG8) analogs. Empirical studies on PEG linkers show that the progression from PEG4 to PEG8 can alter the residence time within the ternary complex by an order of magnitude, directly impacting degradation efficiency [1].

PROTAC Ternary Complex Linker Optimization

Chemical Stability and Storage: HO-PEG6-CH2COOH vs. Its Free Acid Form

The intrinsic stability of hydroxyl-PEG-carboxylic acid linkers is a known concern. The free acid form is prone to a slow, intramolecular esterification between the terminal hydroxyl and carboxylic acid groups, leading to polymerization and loss of reactive functionality .

Stability Storage Polymerization

PROTAC Synthesis Efficiency: HO-PEG6-CH2COOH as a Key Intermediate

HO-PEG6-CH2COOH is specifically validated for use in PROTAC synthesis. The carboxylic acid group can be efficiently activated (e.g., with EDC or HATU) to form a stable amide bond with primary amines on target-binding ligands . This contrasts with linkers that have different functional handles requiring alternative and potentially less efficient conjugation strategies.

Synthesis PROTAC Bioconjugation

Solubility Advantage of PEG6 Length in Aqueous Media

The PEG6 chain acts as a molecular surfactant, enveloping lipophilic cores in a hydration shell of tightly bound water. This increases the apparent aqueous solubility of conjugated molecules many-fold without the need for co-solvents [1]. Compared to shorter PEG derivatives (e.g., m-PEG3-CH2COOH), PEG6-containing linkers offer superior solubility and stability .

Solubility Hydrophilicity PEG Linker

Primary Application Scenarios for Procuring HO-PEG6-CH2COOH (CAS 120394-66-3)


Standard Linker for PROTAC Library Synthesis and SAR Studies

HO-PEG6-CH2COOH is the de facto standard starting point for building PROTAC libraries. Its PEG6 length is empirically validated to balance reach and flexibility, allowing medicinal chemists to screen this linker length in parallel with PEG4 and PEG8 analogs to rapidly identify the optimal conformational window for cooperative ternary complex formation [1]. Procurement of this specific compound enables efficient, side-by-side structure-activity relationship (SAR) exploration, a key step in hit-to-lead optimization.

Precursor for Bifunctional Crosslinkers and Bioconjugation Reagents

The heterobifunctional nature of HO-PEG6-CH2COOH (hydroxyl and carboxylic acid groups) makes it an ideal precursor for synthesizing more complex, application-specific linkers. The terminal carboxylic acid can be activated and conjugated to amine-containing ligands, while the hydroxyl group remains free for further derivatization, enabling the creation of custom, monodisperse crosslinkers for applications in protein modification, antibody-drug conjugate (ADC) development, and nanoparticle functionalization .

Reference Standard for Analytical and Quality Control

Due to its well-defined molecular weight (340.37 g/mol) and high purity (≥95%), HO-PEG6-CH2COOH serves as a reliable reference standard for analytical method development. It is used to calibrate size-exclusion chromatography (SEC), reverse-phase HPLC, and mass spectrometry (MS) systems for characterizing larger PEGylated biomolecules and drug conjugates . Procuring a highly pure, well-characterized batch ensures the accuracy and reproducibility of these critical quality control assays.

Building Block for Synthesizing Degradable Linker Systems

While the PEG6 chain itself is non-cleavable and stable in biological media, HO-PEG6-CH2COOH is a key starting material for engineering cleavable linkers. Researchers can use the reactive carboxylic acid handle to incorporate enzymatically or chemically labile groups (e.g., ester, disulfide, or peptide sequences), creating linkers that remain intact in circulation but release a payload upon internalization into a target cell .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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